4-(3-Methoxyphenyl)-3-Hexanone
Description
Significance and Context within Organic Synthesis Research
In organic synthesis, ketones are fundamental building blocks used to construct complex molecules, including pharmaceuticals and natural products. msu.edufiveable.me The reactivity of the carbonyl group allows for a wide array of chemical transformations. guidechem.com 4-(3-Methoxyphenyl)-3-Hexanone, specifically, serves as a key intermediate or synthon due to its distinct structural components.
The methoxyphenyl group is a common feature in medicinal chemistry and is also utilized as a protecting group in multi-step syntheses. libretexts.orgnih.govacs.org The presence of this group, along with the hexanone chain, provides a scaffold that can be strategically modified. Research on related methoxy-substituted ketones demonstrates their role as precursors in the synthesis of complex cyclic and heterocyclic systems, including those with potential therapeutic applications. libretexts.orgnumberanalytics.com The availability of this compound as a research chemical facilitates its use in early-stage discovery and the development of novel synthetic methodologies. numberanalytics.com
Contemporary Research Landscape of Complex Ketones and Substituted Aromatics
The study of complex ketones and substituted aromatics is a dynamic area of chemical research, driven by their importance in medicinal chemistry, materials science, and industrial applications. fiveable.meebsco.comacs.org Ketones are integral to the synthesis of numerous pharmaceuticals and are found in various bioactive compounds, including steroid hormones. msu.edu Their versatility makes them indispensable reagents for laboratory research and industrial production. acs.org
Substituted aromatic compounds are foundational to drug discovery, with specific substitution patterns on the aromatic ring influencing the biological activity and physical properties of molecules. numberanalytics.com The methoxy (B1213986) group, in particular, can alter a molecule's solubility, electronic properties, and metabolic stability, making it a valuable substituent in designing new chemical entities. acs.orgchemistryviews.org
Modern synthetic methods for preparing complex ketones and substituted aromatics are continually evolving. Key techniques include:
Friedel-Crafts Acylation: A classic method for synthesizing aryl ketones. msu.edu
Palladium-Catalyzed Reactions: Used for creating carbon-carbon bonds to build complex molecular frameworks. numberanalytics.com
Cyclization Reactions: Employed to form ring structures from linear precursors, often involving ketone functionalities. msu.edu
Multi-component Reactions: Efficiently combine several starting materials in a single step to generate structural complexity.
The development of enantioselective methods for ketone synthesis is also a major focus, aiming to produce specific stereoisomers of chiral molecules, which is critical in pharmaceutical development. fiveable.me Research into bicyclic ketones and other non-planar structures is expanding, as these "three-dimensional" motifs are of growing interest for creating novel drug candidates. thieme.despectrabase.com
Scope and Objectives of the Research Outline
This article provides a focused overview of this compound within the context of contemporary organic chemistry. The primary objective is to detail its chemical identity and explore its significance as a research compound. By examining the broader fields of complex ketone chemistry and substituted aromatics, this review aims to contextualize the potential applications and research avenues for this compound. The discussion will remain strictly within the chemical and synthetic aspects of the compound, based on its structural characteristics and the established roles of its constituent functional groups in advanced organic synthesis.
Compound Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 7355-84-2 | numberanalytics.com |
| Molecular Formula | C13H18O2 | numberanalytics.com |
| Molecular Weight | 206.287 g/mol | numberanalytics.com |
| IUPAC Name | 4-(3-methoxyphenyl)hexan-3-one | |
Structure
3D Structure
Properties
CAS No. |
7355-84-2 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)hexan-3-one |
InChI |
InChI=1S/C13H18O2/c1-4-12(13(14)5-2)10-7-6-8-11(9-10)15-3/h6-9,12H,4-5H2,1-3H3 |
InChI Key |
APOLAIBEAIHBSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC)C(=O)CC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 4 3 Methoxyphenyl 3 Hexanone
Established Synthetic Routes to Substituted Hexanones and Related Structures
The synthesis of 4-(3-Methoxyphenyl)-3-Hexanone can be approached through various established methods for ketone synthesis. These routes often involve the formation of carbon-carbon bonds to construct the hexanone backbone and the introduction of the methoxyphenyl group at the desired position.
Overview of Ketone Synthesis Approaches Applicable to this compound Precursors
The construction of the 4-aryl-3-hexanone scaffold can be achieved through several classical and contemporary synthetic strategies. These methods often involve the coupling of appropriate precursors that together form the final ketone structure.
One common approach is the Friedel-Crafts acylation , where an aromatic ring is acylated in the presence of a Lewis acid catalyst. While direct acylation to form this compound is challenging due to the structure of the acylating agent required, this method is fundamental for creating aryl ketone precursors. For instance, anisole (B1667542) can be acylated with hexanoyl chloride to produce 1-(4-methoxyphenyl)hexanone, a constitutional isomer of the target compound. prepchem.com
Another versatile method is the reaction of organometallic reagents with carboxylic acid derivatives . For example, an organometallic compound derived from 3-bromoanisole (B1666278) could potentially react with a derivative of 3-hexanone (B147009) or a related carboxylic acid.
Tandem reactions that combine multiple bond-forming events in a single pot offer an efficient route to complex molecules. For instance, a tandem reaction involving the addition of an arylboronic acid to an aldehyde, followed by oxidation, can yield aryl ketones. nih.govacs.org This approach could be adapted for the synthesis of this compound by selecting the appropriate arylboronic acid and aldehyde precursors.
The isomerization of allylic alcohols presents a modern and atom-economical method for preparing ketones. mdpi.com An appropriately substituted allylic alcohol could be isomerized to yield the target ketone under catalytic conditions.
The following table summarizes some general ketone synthesis methods applicable to the preparation of precursors for this compound:
| Synthetic Method | Description | Applicability to Precursors |
| Friedel-Crafts Acylation | Acylation of an aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. | Synthesis of methoxyphenyl-containing ketone precursors. prepchem.com |
| Organometallic Addition | Reaction of organometallic reagents (e.g., Grignard, organolithium) with carboxylic acid derivatives (e.g., esters, acid chlorides). | Coupling of the methoxyphenyl moiety with the hexanone backbone. |
| Tandem Addition/Oxidation | Transition metal-catalyzed addition of an arylboronic acid to an aldehyde, followed by in-situ oxidation of the resulting secondary alcohol. nih.govacs.org | A potential route to this compound using 3-methoxyphenylboronic acid and an appropriate aldehyde. |
| Allylic Alcohol Isomerization | Catalytic isomerization of an allylic alcohol to the corresponding ketone. mdpi.com | Synthesis of the target ketone from a corresponding γ-(3-methoxyphenyl) allylic alcohol. |
Specific Literature on (Methoxyphenyl)hexanone Synthesis
While a direct synthesis of this compound is not extensively documented in readily available literature, related structures provide valuable insights into potential synthetic pathways. For example, the synthesis of 4-(m-Acetylphenyl)-3-(p-methoxyphenyl)-2-hexanone has been reported, highlighting methods for constructing complex aryl-substituted ketones. acs.orgacs.org
The synthesis of 6-(m-methoxyphenyl)-1-hexen-3-one has also been described. prepchem.com This vinyl ketone is a valuable intermediate that could potentially undergo further reactions, such as conjugate addition, to build the desired 4-substituted-3-hexanone structure. The synthesis of this intermediate involves the reaction of 3-(m-methoxyphenyl)propanol with phosphorus tribromide to form the corresponding bromide, followed by a series of steps to introduce the hexenone (B8787527) moiety. prepchem.com
Furthermore, the preparation of 1-(4-methoxyphenyl)hexanone via the Friedel-Crafts acylation of anisole with hexanoyl chloride demonstrates a straightforward method for synthesizing an isomeric methoxyphenyl hexanone. prepchem.com
Stereoselective Synthesis of this compound and Analogues
The presence of a stereocenter at the C4 position of this compound makes its stereoselective synthesis a topic of significant interest. Achieving control over the stereochemical outcome of a reaction is crucial for the preparation of enantiomerically pure compounds.
Asymmetric Synthetic Strategies: Chiral Auxiliaries, Reagents, and Biocatalysis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed. Pseudoephedrine is a well-known and practical chiral auxiliary that can be used for the asymmetric synthesis of enantiomerically enriched ketones. acs.orgharvard.edu The pseudoephedrine amide enolates undergo highly diastereoselective alkylations, and the resulting products can be converted to chiral ketones. acs.org This strategy could be adapted to introduce the ethyl group at the C2 position of a precursor, ultimately leading to the desired stereocenter at C4 of the final product.
Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative for the synthesis of chiral molecules. nih.govnih.gov Ketoreductases (KREDs) are a class of enzymes widely used for the enantioselective reduction of ketones to chiral alcohols. nih.govacs.org Conversely, they can be employed in kinetic resolutions to obtain chiral ketones. acs.org A biocatalytic kinetic resolution could potentially be used to selectively reduce one enantiomer of racemic this compound, leaving the other enantiomer in high enantiomeric excess. Lipases are another versatile class of biocatalysts that can be used in the synthesis of chiral ketones. mdpi.com
The following table highlights some asymmetric strategies applicable to the synthesis of chiral this compound:
| Asymmetric Strategy | Description | Potential Application |
| Chiral Auxiliaries | Temporary incorporation of a chiral group to control stereoselectivity. wikipedia.org | Diastereoselective alkylation of a precursor using a pseudoephedrine auxiliary to establish the C4 stereocenter. acs.orgharvard.edu |
| Biocatalysis (Ketoreductases) | Use of enzymes for stereoselective transformations. | Kinetic resolution of racemic this compound to obtain one enantiomer in high purity. acs.org |
| Biocatalysis (Lipases) | Enzymatic catalysis of various organic reactions. | Potential for stereoselective synthesis or resolution of the target ketone. mdpi.com |
Enantioselective and Diastereoselective Control in Hexanone Architectures
Achieving enantioselective and diastereoselective control in the synthesis of hexanone architectures is a well-explored area of organic chemistry. For instance, the enantioselective synthesis of 2-hydroxy-5-methyl-3-hexanone has been achieved through Sharpless asymmetric dihydroxylation or Shi's asymmetric epoxidation of a silyl (B83357) enol ether precursor. researchgate.net These methods demonstrate the power of asymmetric oxidation reactions in establishing stereocenters in hexanone-related structures.
The diastereoselective control in reactions is often governed by the inherent stereochemistry of the starting materials and reagents. In the context of chiral auxiliary-based methods, the diastereoselectivity of the alkylation step is critical for the final enantiomeric purity of the ketone. acs.org
Advanced Catalytic Transformations for this compound Synthesis
Modern organic synthesis increasingly relies on advanced catalytic transformations to achieve high efficiency, selectivity, and sustainability. For the synthesis of this compound, several catalytic methods hold promise.
Tandem catalysis , where multiple catalytic cycles operate sequentially in a single reaction vessel, can streamline synthetic routes. A tandem orthoplatinated triarylphosphite-catalyzed addition of an arylboronic acid to an aldehyde followed by oxidation provides a direct route to aryl ketones. nih.govacs.org This methodology could be applied to the synthesis of the target compound with high efficiency.
Electrocatalysis offers a green and powerful tool for organic synthesis, using electricity to drive chemical reactions. mdpi.com The electrocatalytic isomerization of allylic alcohols to ketones is a prime example of an atom-economical transformation that avoids the need for external chemical oxidants. mdpi.com
The development of novel catalysts for ketone synthesis is an active area of research. For example, iron(III) salen complexes have been shown to catalyze the hydroboration of ketones, a key step in many synthetic sequences.
The following table provides an overview of advanced catalytic transformations relevant to the synthesis of this compound:
| Catalytic Transformation | Description | Potential Advantage |
| Tandem Catalysis | Combination of multiple catalytic reactions in one pot. nih.govacs.org | Increased efficiency and reduced waste. |
| Electrocatalysis | Use of electricity to drive chemical reactions. mdpi.com | Green and sustainable approach, avoiding stoichiometric reagents. |
| Novel Catalyst Development | Design and application of new catalytic systems. | Improved selectivity, activity, and substrate scope. |
Organocatalytic and Transition Metal-Catalyzed Approaches to Ketone Formation
The synthesis of ketones has been significantly advanced by the development of organocatalytic and transition-metal-catalyzed reactions. These approaches provide powerful alternatives to traditional methods, often with higher efficiency and selectivity. thieme-connect.com
Transition Metal Catalysis: Transition metals such as palladium (Pd), rhodium (Rh), nickel (Ni), and ruthenium (Ru) are widely used to catalyze the formation of ketones. sioc-journal.cn A primary strategy involves the direct activation of C-H bonds, allowing for the acylation of arenes. thieme-connect.comccspublishing.org.cn For instance, palladium catalysts can facilitate the cross-coupling of aldehydes with aryl halides to form diaryl ketones through a process involving C-H bond activation of the aldehyde. ccspublishing.org.cn Another powerful method is the hydroacylation of alkenes and alkynes, where an acyl group and a hydrogen atom are added across a carbon-carbon multiple bond. ccspublishing.org.cn Nickel-catalyzed coupling reactions between aldehydes and aryl iodides have also been shown to be effective, with zinc powder often used to initiate the catalytic cycle by reducing Ni(II) to Ni(0). ccspublishing.org.cn Furthermore, nickel complexes have been employed for the α-alkylation of ketones with alcohols, proceeding through a "borrowing hydrogen" or "acceptorless dehydrogenative coupling" mechanism. researchgate.net
Organocatalysis: Organocatalysis offers a metal-free alternative for ketone synthesis. N-Heterocyclic carbenes (NHCs) have emerged as versatile catalysts. They can promote the union of heteroaryl aldehydes with diaryliodonium salts to produce complex heteroaryl ketones. nih.gov This process leverages the inherent electrophilicity of the iodonium (B1229267) salts. nih.gov Chiral phosphoric acids represent another class of organocatalysts used in the asymmetric synthesis of β,β-diaryl ketones through a one-pot tandem sequence. rsc.org Additionally, tertiary amines can be used in biomimetic, one-pot reactions to generate α,α′-dihydroxy ketones from precursors like hydroxypyruvate and aldehydes in aqueous media. rsc.org
Table 1: Comparison of Catalytic Approaches for Ketone Synthesis
| Catalyst Type | General Method | Key Features |
|---|---|---|
| Transition Metals (Pd, Ni, Rh) | C-H Bond Activation / Cross-Coupling | High efficiency, tolerant of various functional groups, enables direct arylation. thieme-connect.comsioc-journal.cnccspublishing.org.cn |
| Transition Metals (Rh, Ru) | Hydroacylation | Atom-economical addition of aldehydes across C-C multiple bonds. ccspublishing.org.cn |
| N-Heterocyclic Carbenes (NHCs) | Aldehyde C-H Arylation / Umpolung | Metal-free, good for synthesizing complex heteroaryl ketones. ccspublishing.org.cnnih.gov |
| Chiral Phosphoric Acids | Asymmetric Tandem Reactions | Enables enantioselective synthesis of chiral ketones. rsc.org |
Tandem and Multicomponent Reaction Strategies
Tandem and multicomponent reactions (MCRs) provide efficient pathways to complex molecules like substituted hexanones in a single operation, minimizing waste and purification steps.
Tandem Reactions: These sequential reactions occur in a single pot without the need to isolate intermediates.
Claisen/Retro-Claisen Reaction: A tandem sequence involving a Claisen condensation followed by a retro-Claisen C-C bond cleavage can be used to synthesize trifluoromethyl ketones from enolizable alkyl phenyl ketones and ethyl trifluoroacetate. acs.orgorganic-chemistry.org
Rearrangement/Cyclization: Cationic gold(I) or silver(I) can catalyze a tandem pkusz.edu.cnpkusz.edu.cn-sigmatropic rearrangement and formal Myers-Saito cyclization of propargyl esters to form aromatic ketones. pkusz.edu.cn
Oxidation/Condensation: A one-step electrosynthesis of α,β-unsaturated ketones can be achieved through a tandem reaction that couples the electrooxidation of a benzylic alcohol to an aldehyde, followed by an aldol (B89426) condensation with a ketone. rsc.org
Addition/Oxidation: Platinacycles can catalyze the tandem addition of arylboronic acids to aldehydes, followed by an in-situ oxidation to yield aryl ketones. nih.gov
Multicomponent Reactions (MCRs): MCRs involve three or more reactants coming together in a single reaction vessel to form a product that contains portions of all starting materials. organic-chemistry.org While specific MCRs for this compound are not prominently documented, the synthesis of 4-aryl-substituted heterocyclic systems, such as 1H-pyrazolo[3,4-b]quinolines, often utilizes MCRs involving an aromatic aldehyde, an amine, and a 1,3-dicarbonyl compound. preprints.orgmdpi.com These strategies highlight the potential for constructing the 4-aryl-hexanone backbone through a convergent approach.
Derivatization Pathways of the Hexanone Moiety and Methoxyphenyl Group
The structure of this compound offers two primary sites for chemical modification: the carbonyl group of the hexanone chain and the methoxyphenyl substituent.
Carbonyl Functional Group Transformations of Hexanones
The carbonyl group is one of the most versatile functional groups in organic chemistry, and the ketone in the hexanone moiety is no exception. It can undergo a wide array of transformations. foodb.cahmdb.ca
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. A key example is the cyanosilylation reaction, where trimethylsilyl (B98337) cyanide adds to the ketone, often catalyzed by an organic acid, to form a silylcyanohydrin. thieme.de
Aldol Reactions: The α-hydrogens of the ketone are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in aldol addition or condensation reactions. Cross-aldol reactions between ketones like o-hydroxyarylketones and trifluoromethyl ketones have been achieved with high enantioselectivity using chiral thiourea (B124793) organocatalysts. acs.org
Derivatization for Analysis: For analytical purposes, carbonyl compounds are often converted into stable derivatives. Common derivatizing agents include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) and 2,4-dinitrophenylhydrazine (B122626) (DNPH). unipi.itlongdom.org These derivatives, typically oximes or hydrazones, are more amenable to analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). unipi.itlongdom.org
Dehydrogenation: In cyclic ketones like substituted cyclohexanones, the presence of the carbonyl group can direct dehydrogenation at the α,β-position to form an enone or further to a phenol (B47542), a reaction that can be catalyzed by palladium. illinois.edursc.org
Table 2: Selected Carbonyl Group Transformations
| Reaction Type | Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|
| Cyanosilylation | Trimethylsilyl cyanide, organic acid | Silylcyanohydrin | thieme.de |
| Cross-Aldol Reaction | Aldehyde/Ketone, chiral thiourea | β-Hydroxy ketone | acs.org |
| Derivatization | PFBHA or DNPH | Oxime or Hydrazone | unipi.itlongdom.org |
| α-Alkylation | Benzyl alcohol, Ni-complex, base | α-Alkylated ketone | researchgate.net |
Transformations Involving the Methoxyphenyl Substituent
The methoxyphenyl group is a key feature of the molecule, influencing its electronic properties and providing a site for further functionalization.
Ether Cleavage: The methoxy (B1213986) group (–OCH₃) is an ether, which can be cleaved to reveal a phenol. This transformation is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).
Electrophilic Aromatic Substitution: The methoxy group is a powerful ortho-, para-directing group, activating the aromatic ring towards electrophilic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation would be directed to the positions ortho and para to the methoxy group (positions 2, 4, and 6 on the phenyl ring).
Use as a Protecting Group: In a broader synthetic context, the p-methoxybenzyl (PMB) ether is a common protecting group for alcohols. Its removal by oxidation (e.g., with DDQ or CAN), acid, or hydrogenolysis showcases the reactivity of the methoxyphenyl moiety. libretexts.org The methoxyphenyl group itself can act as a stabilizing substituent in reactions like conjugate nucleophilic additions, enhancing the reactivity and selectivity of organometallic reagents. fiveable.me
Influence on Remote Reactions: The electronic nature of the methoxyphenyl substituent can influence the reactivity of other parts of the molecule. For example, in the synthesis of tetrazolyl-substituted tetrahydroisoquinolines, the presence of an oxygen-containing substituent like a methoxy group on the aromatic ring was found to promote the formation of specific benzazocine structures. mdpi.com
Mechanistic Investigations of Reactions Involving 4 3 Methoxyphenyl 3 Hexanone
Elucidation of Reaction Mechanisms in Carbonyl Additions and Condensations
The reactivity of a ketone is largely defined by the electrophilic nature of its carbonyl carbon. For 4-(3-Methoxyphenyl)-3-Hexanone, this reactivity is modulated by the electronic and steric influence of the adjacent ethyl and 1-(3-methoxyphenyl)ethyl groups.
Nucleophilic Addition Mechanisms to Ketones
Nucleophilic addition is a fundamental reaction of ketones. masterorganicchemistry.comlibretexts.orgsavemyexams.com The process involves the attack of a nucleophile on the electron-deficient carbonyl carbon, leading to the formation of a tetrahedral intermediate as the carbon rehybridizes from sp² to sp³. masterorganicchemistry.comlibretexts.org The reaction can be catalyzed by either acid or base. Under basic or neutral conditions, a potent nucleophile directly attacks the carbonyl carbon. savemyexams.com In an acidic medium, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. libretexts.org
The specific rates and pathways for this compound would be influenced by its structure. The 3-methoxyphenyl (B12655295) group, with its meta-methoxy substituent, exerts a moderate electron-donating effect through resonance and an electron-withdrawing inductive effect. The ethyl and the substituted phenyl groups also contribute to steric hindrance around the carbonyl group, which would affect the approach of nucleophiles. However, specific kinetic and mechanistic data for nucleophilic additions to this compound are not available in the reviewed literature.
Proton Transfer Dynamics and Reaction Intermediates
Proton transfer is a critical step in many carbonyl reactions, particularly in acid- or base-catalyzed processes and in the formation and reaction of enolates. researchgate.netresearchgate.net The dynamics of proton transfer, including the rates and transition states, are fundamental to understanding reaction mechanisms. rsc.orgaps.orgnih.gov For instance, in enolate formation, a base abstracts an alpha-proton, and the resulting enolate intermediate is stabilized by resonance. The rate of this proton transfer is influenced by the acidity of the α-hydrogen, which in turn is affected by the electronic properties of the substituents. Theoretical studies on model systems have shown that proton transfer can be an extremely rapid process, sometimes occurring on the femtosecond timescale. aps.orgnih.gov While these general principles apply, specific studies on the proton transfer dynamics and the characterization of reaction intermediates like enolates or tetrahedral intermediates for this compound are absent from the surveyed literature.
Mechanistic Aspects of Stereocontrol in Asymmetric Syntheses
The carbon atom at position 4 of this compound is a chiral center, meaning the molecule can exist as enantiomers. Reactions involving this ketone, either its synthesis or its subsequent transformation, can potentially be controlled to favor the formation of one stereoisomer over another.
Transition State Analysis and Energy Barriers in Chiral Transformations
Asymmetric synthesis relies on creating a diastereomeric difference in the transition states leading to the possible stereoisomeric products. dokumen.pubmsu.edu This is typically achieved using chiral reagents, catalysts, or auxiliaries. slideshare.net Computational chemistry is a powerful tool for analyzing the geometry and energy of these transition states, providing insights into the origins of stereoselectivity. For related chiral ketones, models like the Felkin-Anh model are often used to predict the stereochemical outcome of nucleophilic additions. shu.ac.uk However, for this compound specifically, no published transition state analyses or calculations of energy barriers for its chiral transformations were found.
Regioselectivity and Stereoselectivity in Complex Ketone Formations
The synthesis of unsymmetrical ketones like this compound often involves reactions where regioselectivity (the site of bond formation) and stereoselectivity (the spatial arrangement of the formed bonds) are key considerations. wikipedia.orgwikipedia.org For example, its synthesis could potentially proceed via a Friedel-Crafts acylation or the conjugate addition to an α,β-unsaturated ketone, where both regio- and stereochemical outcomes would need to be controlled. wikipedia.orglibretexts.org While general rules and models for predicting such selectivity exist, wikipedia.org specific studies detailing the regioselective and stereoselective synthesis of this compound are not described in the available literature. Research on the regioselective reactions of similar, but not identical, ketones has been conducted, highlighting the importance of solvent and catalyst choice. ias.ac.in
Catalytic Reaction Pathways and Active Species Characterization
Catalysis is central to modern organic synthesis, enabling efficient and selective transformations. Reactions involving ketones can be catalyzed by a wide range of species, including metals, enzymes, and small organic molecules (organocatalysts). core.ac.ukmdpi.comsemanticscholar.org
The characterization of the active catalytic species is crucial for understanding and optimizing a catalytic reaction. rsc.orgosti.govmdpi.com This can involve a combination of spectroscopic techniques and computational modeling to identify the true catalyst and its interaction with the substrate. For instance, in metal-catalyzed reactions, the active species might be a specific oxidation state of the metal complex formed in situ. mdpi.com In organocatalysis, intermediates like enamines or iminium ions are often the key active species. researchgate.net Although there is extensive research on the catalytic reactions of ketones, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions, specific studies employing this compound as a substrate and detailing its catalytic reaction pathways and the nature of the active species are not present in the reviewed scientific literature.
Role of Catalysts in Directing Reaction Outcomes
Catalysts are crucial in chemical synthesis, accelerating reactions and directing them toward specific products by providing an alternative reaction pathway with a lower activation energy. essentialchemicalindustry.org In the context of reactions involving ketones such as this compound, catalysts play a pivotal role in determining the yield, selectivity, and even the type of product formed. The choice of catalyst can influence whether a reaction proceeds via a specific mechanistic pathway, thereby controlling the final chemical structure.
The synthesis of α,β-unsaturated ketones, for instance, can be achieved through the dehydration of α-hydroxy ketones. In a patented method for the dehydration of 4-hydroxy-3-hexanone to produce 4-hexene-3-ketone, a solid acid catalyst composed of heteropoly acid on an alumina (B75360) support is employed. google.com This catalyst demonstrates high activity and allows the reaction to proceed at temperatures between 200 and 400 °C. google.com The heteropoly acids, such as H3PMo12O40·nH2O, H4SiW12O40·nH2O, or H3PW12O40·nH2O, are the active components that facilitate the removal of a water molecule to form the carbon-carbon double bond. google.com
In the synthesis of chalcones, which are α,β-unsaturated ketones, Claisen-Schmidt aldol (B89426) condensation is a common method that can be catalyzed by either acids or bases. researchgate.net For the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, a related ketone, the initial chalcone (B49325) synthesis is achieved by reacting an aromatic aldehyde with an acetophenone (B1666503). mdpi.com While various catalysts can be used, sodium hydroxide (B78521) (NaOH) was selected for its effectiveness at room temperature, leading to better outcomes. mdpi.com This highlights how the choice of a simple base catalyst can significantly influence the reaction conditions and efficiency.
Furthermore, cooperative catalysis systems can be employed to facilitate more complex transformations. For example, a three-component Mannich reaction to synthesize β-amino ketones has been developed using a cooperative catalytic system of titanocene (B72419) dichloride (Cp2TiCl2) and poly(o-aminophenol) (POAP). rsc.org This system was effective in the reaction of an aldehyde, an amine, and a ketone to produce the corresponding β-amino ketone in high yields. rsc.org For instance, the reaction of m-anisaldehyde, aniline, and acetophenone using this catalytic system afforded 3-(3-methoxyphenyl)-1-phenyl-3-(phenylamino)-1-propanone in 83% yield. rsc.org
The following table summarizes the role of different catalysts in reactions involving ketone synthesis.
| Reaction Type | Catalyst | Substrates | Product | Yield | Reference |
|---|---|---|---|---|---|
| Dehydration | Heteropoly acid on alumina | 4-hydroxy-3-hexanone | 4-hexene-3-ketone | Not specified | google.com |
| Claisen-Schmidt Condensation | NaOH | Aromatic aldehyde and acetophenone | Chalcone | Not specified | mdpi.com |
| Mannich Reaction | Cp2TiCl2 and POAP | m-anisaldehyde, aniline, acetophenone | 3-(3-methoxyphenyl)-1-phenyl-3-(phenylamino)-1-propanone | 83% | rsc.org |
Ligand Effects and Catalyst Design Principles in Ketone Synthesis
The design of a catalyst, particularly the ligands that coordinate to a metal center, is a fundamental aspect of controlling reactivity and selectivity in chemical synthesis. ias.ac.in Ligands can modulate the electronic and steric properties of a catalyst, thereby influencing the outcome of a reaction. rsc.orglehigh.edu This is particularly evident in transition metal-catalyzed reactions, where the choice of ligand can lead to divergent synthetic pathways, yielding different products from the same set of reactants. nih.govrsc.org
In the context of ketone synthesis, ligand effects are prominent in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule. For instance, in the asymmetric hydrogenation of ketones, the enantioselectivity is highly dependent on the structure of the chiral ligand. acs.org A study on the iridium-catalyzed asymmetric hydrogenation of various ketones demonstrated that increasing the steric hindrance of the substituents on the P-aryl rings of the f-Amphbinol ligand led to higher enantioselectivity. acs.org
Similarly, in the rhodium-catalyzed asymmetric hydrosilylation of ketones, the use of trans-chelating chiral bisphosphine ligands (TRAP) was investigated. oup.com It was found that ligands with linear alkyl substituents on the phosphorus atoms, such as EtTRAP, PrTRAP, or BuTRAP, were effective in producing optically active secondary alcohols with high enantiomeric excess. oup.com In contrast, ligands with bulkier P-substituents resulted in much lower enantioselectivities. oup.com This illustrates a key principle in catalyst design: the steric and electronic properties of the ligand must be carefully tuned to achieve the desired selectivity.
Ligand-controlled regioselectivity is another important aspect of catalyst design. In a palladium-catalyzed hydroborylation of terminal alkynes, the regioselectivity could be switched between the α- and β-vinylboronate products by changing the ligand from a trialkylphosphine to an N-heterocyclic carbene (NHC). organic-chemistry.org This demonstrates that the ligand can direct the reaction to one of two possible regioisomeric products. A similar ligand-controlled regioselectivity was observed in the palladium-catalyzed asymmetric allylic alkylation of 1,2-enediol carbonates to synthesize α-acyloxyketones. organic-chemistry.org The use of the Lnaph ligand favored the formation of the α-hydroxyketone, while the Lanth ligand led to the corresponding α-siloxyaldehyde. organic-chemistry.org
The following table provides examples of how different ligands influence the outcome of catalytic reactions for ketone synthesis.
| Reaction Type | Catalyst System | Ligand | Effect | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Iridium | f-Amphbinol with varying P-aryl substituents | Increased steric hindrance led to higher enantioselectivity. | acs.org |
| Asymmetric Hydrosilylation | Rhodium | TRAP ligands | Linear alkyl substituents on phosphorus gave high enantioselectivity; bulkier substituents gave low enantioselectivity. | oup.com |
| Hydroborylation of Alkynes | Palladium | Trialkylphosphine vs. N-heterocyclic carbene | Switched regioselectivity between α- and β-vinylboronates. | organic-chemistry.org |
| Asymmetric Allylic Alkylation | Palladium | Lnaph vs. Lanth | Controlled regioselectivity between α-hydroxyketone and α-siloxyaldehyde. | organic-chemistry.org |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules like 4-(3-Methoxyphenyl)-3-Hexanone. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled.
One-dimensional (1D) NMR provides fundamental information about the chemical environment and connectivity of atoms.
¹H NMR: The proton NMR spectrum of this compound will show distinct signals for each unique proton environment. The ethyl group protons will appear as a triplet (for the -CH₃) and a quartet (for the -CH₂-), while the propyl group attached to the chiral center will exhibit more complex splitting. The single methine proton (CH) attached to the aromatic ring is a key diagnostic signal. The aromatic protons on the meta-substituted ring will produce a characteristic pattern of multiplets, and the methoxy (B1213986) group will appear as a sharp singlet.
¹³C NMR: The carbon-13 NMR spectrum reveals each unique carbon atom in the molecule. A prominent signal in the downfield region (typically ~210-215 ppm) corresponds to the carbonyl carbon. The aromatic carbons show signals between ~110 and 160 ppm, while the aliphatic carbons of the ethyl and propyl groups, along with the methoxy carbon (around 55 ppm), appear in the upfield region.
While specific spectral data for this compound is not widely published, expected chemical shifts can be predicted based on established principles and data from analogous structures. semanticscholar.orgpdx.edursc.org
Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on analogous compounds and chemical shift theory.
¹H NMR (Proton)| Protons | Predicted Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Ethyl -CH₃ | ~1.0 | Triplet (t) | 3H |
| Propyl -CH₃ | ~0.9 | Triplet (t) | 3H |
| Propyl -CH₂- | ~1.6 | Multiplet (m) | 2H |
| Ethyl -CH₂- | ~2.4 | Quartet (q) | 2H |
| Methine -CH- | ~3.9 | Triplet (t) | 1H |
| Methoxy -OCH₃ | ~3.8 | Singlet (s) | 3H |
¹³C NMR (Carbon)
| Carbon | Predicted Shift (ppm) |
|---|---|
| Carbonyl C=O | ~213 |
| Aromatic C-O | ~160 |
| Aromatic C-H / C-C | ~112-144 |
| Methoxy -OCH₃ | ~55 |
| Methine -CH- | ~58 |
| Ethyl -CH₂- | ~36 |
| Propyl -CH₂- | ~26 |
| Propyl -CH₃ | ~14 |
Two-dimensional (2D) NMR techniques are essential for confirming the assignments made from 1D spectra. rsc.org
NMR spectroscopy is also a valuable tool for process analysis and quality control.
Reaction Monitoring: The synthesis of this compound can be monitored in real-time using in-line or benchtop NMR spectroscopy. mdpi.combeilstein-journals.org By tracking the disappearance of characteristic signals from the starting materials and the simultaneous appearance and increase of key product signals (like the methine proton triplet), chemists can determine the reaction's kinetics, endpoint, and yield without the need for sample workup. beilstein-journals.org
Isomer Differentiation: NMR is highly effective at distinguishing between structural isomers. The position of the methoxy group on the phenyl ring significantly impacts the ¹H NMR spectrum. brainly.comojp.gov
This compound (meta-isomer): Would show a complex pattern for four aromatic protons.
4-(4-Methoxyphenyl)-3-Hexanone (para-isomer): Due to symmetry, would show two distinct doublets in the aromatic region, each integrating to two protons.
4-(2-Methoxyphenyl)-3-Hexanone (ortho-isomer): Would also show a complex pattern for four aromatic protons, but their chemical shifts would differ from the meta-isomer due to the proximity of the substituent to the main chain.
This ability to distinguish isomers is critical for ensuring the purity of the final product. istanbul.edu.trmagritek.com
One-Dimensional (¹H, ¹³C) and Two-Dimensional NMR Techniques
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Both Infrared (IR) and Raman spectroscopy can identify the key functional groups within the molecule. fiveable.me The primary vibrational modes are predictable based on the structure.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| C=O (Ketone) | Stretch | ~1715 | Strong |
| C-H (Aromatic) | Stretch | ~3000-3100 | Medium |
| C-H (Aliphatic) | Stretch | ~2850-3000 | Medium-Strong |
| C=C (Aromatic) | Stretch | ~1450-1600 | Medium (multiple bands) |
| C-O-C (Aryl Ether) | Asymmetric Stretch | ~1250 | Strong |
Data extrapolated from related compounds. nist.govnist.gov
The most prominent feature in the IR spectrum is the intense absorption from the carbonyl (C=O) group stretch. fiveable.me The C-O stretches of the methoxy ether and the various C=C stretching vibrations of the aromatic ring provide further confirmation of the structure. Raman spectroscopy complements IR, often showing strong signals for the symmetric aromatic ring vibrations and C=C bonds.
The aliphatic side chains of this compound possess rotational freedom, allowing the molecule to exist in multiple, energetically similar conformations (rotamers). Vibrational spectroscopy can be used to study this conformational landscape. researchgate.netcdnsciencepub.com Different conformers can give rise to slight differences in vibrational frequencies, sometimes resulting in the splitting of peaks or the appearance of shoulders on a band, particularly in the fingerprint region (< 1500 cm⁻¹). By studying the spectra at different temperatures, changes in the relative populations of conformers can be observed. cdnsciencepub.com These experimental findings are often coupled with computational density functional theory (DFT) calculations to assign specific spectral features to distinct, low-energy conformations of the molecule. americanpharmaceuticalreview.com
Characterization of Functional Groups in this compound
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides two critical pieces of information: the molecular weight of the compound and, through analysis of its fragmentation pattern, clues to its structure. For this compound (C₁₃H₁₈O₂), the exact mass is 206.1307 g/mol . cymitquimica.com
In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion ([M]⁺), which then breaks apart into smaller, charged fragments. The pattern of these fragments is highly reproducible and characteristic of the molecule's structure. uni-saarland.de
The fragmentation of an aromatic ketone like this compound is dominated by cleavages adjacent to the carbonyl group (α-cleavage). whitman.edu
Key Predicted Fragmentation Pathways:
Molecular Ion Peak: The [M]⁺ peak would be observed at m/z 206.
α-Cleavage (loss of ethyl radical): Cleavage of the bond between the carbonyl carbon and the ethyl group results in the loss of a •CH₂CH₃ radical (mass 29). This produces a prominent fragment ion at m/z 177 .
α-Cleavage (loss of propyl radical): Cleavage of the bond between the carbonyl carbon and the C4 methine results in the loss of a •CH(C₂H₅) radical (mass 43). This is less likely than the other alpha cleavage. A more probable cleavage is at the C4-Aryl bond.
Benzylic Cleavage: Cleavage of the bond between C4 and the phenyl ring can lead to the formation of a methoxybenzoyl cation at m/z 135 . This is a very common and stable fragment for methoxyphenyl ketones.
Further Fragmentation: The fragment at m/z 135 can subsequently lose carbon monoxide (CO, mass 28) to yield a fragment at m/z 107 , or lose a methyl radical (•CH₃, mass 15) to give a fragment at m/z 120 .
Table of Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion Structure |
|---|---|
| 206 | [C₁₃H₁₈O₂]⁺ (Molecular Ion) |
| 177 | [M - C₂H₅]⁺ (Acylium ion after loss of ethyl radical) |
| 135 | [CH₃O-C₆H₄-CO]⁺ (Methoxybenzoyl cation) |
| 107 | [CH₃O-C₆H₄]⁺ (Loss of CO from m/z 135) |
This predictable fragmentation provides strong confirmatory evidence for the identity and structure of this compound, corroborating the data obtained from NMR and vibrational spectroscopy. acs.orgnih.gov
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For "this compound," HR-MS provides an accurate mass measurement of the molecular ion, which is crucial for confirming its chemical formula (C₁₃H₁₈O₂). drugsandalcohol.ieresearchgate.net This technique can distinguish between compounds with the same nominal mass but different elemental compositions, offering a high degree of confidence in the identification of the molecule. researchgate.net The high-resolution capability allows for the determination of the isotopic pattern of the molecular ion, further validating its elemental makeup. researchgate.net
Table 1: HR-MS Data for "this compound"
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₈O₂ | |
| Exact Mass | 206.1307 | Calculated |
| Measured Mass | Hypothetical data | |
| Mass Accuracy (ppm) | Hypothetical data |
No experimental HR-MS data for the specific compound "this compound" was found in the search results. The table is populated with theoretical values.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for separating and identifying volatile and semi-volatile compounds in a mixture, making it ideal for assessing the purity of "this compound" and analyzing its presence in complex matrices. omicsonline.org In a typical GC-MS analysis, the sample is vaporized and passed through a chromatographic column, where components are separated based on their boiling points and interactions with the stationary phase. nih.govscharlab.com The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for their identification. researchgate.net
This method is widely used in pharmaceutical analysis to detect and quantify impurities, degradation products, and residual solvents. omicsonline.orgchromatographyonline.com For "this compound," GC-MS can effectively determine its percentage purity and identify any related substances or contaminants. academicjournals.orgnih.gov The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum serve as a dual-confirmation for the compound's identity. escholarship.org
Table 2: GC-MS Parameters for the Analysis of Ketone Compounds
| Parameter | Typical Value/Condition | Reference |
| Column Type | DB-5 or similar non-polar capillary column | nih.gov |
| Injection Mode | Split/Splitless | nih.gov |
| Carrier Gas | Helium or Nitrogen | nih.gov |
| Oven Temperature Program | Initial hold, followed by a temperature ramp | nih.govresearchgate.net |
| MS Ionization Mode | Electron Ionization (EI) | researchgate.net |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light by "this compound" provides information about its electronic structure, particularly the presence of chromophores. nih.gov The UV-Vis spectrum of a compound is characterized by the wavelength of maximum absorption (λmax), which corresponds to the energy required to promote an electron from a lower energy orbital to a higher one.
For aromatic ketones like "this compound," the UV-Vis spectrum is expected to show absorptions due to π → π* and n → π* transitions. The methoxy-substituted phenyl group and the carbonyl group act as the primary chromophores. researchgate.netnih.gov
Table 3: Expected UV-Vis Absorption Data for "this compound"
| Transition | Expected λmax Range (nm) | Chromophore | Reference |
| π → π | ~250-290 | Phenyl and Carbonyl groups | researchgate.net |
| n → π | ~300-350 | Carbonyl group | researchgate.net |
This data is based on typical values for similar aromatic ketones and may vary for the specific compound.
Chromophore Analysis and Conjugation Effects
A chromophore is the part of a molecule responsible for its color by absorbing light at specific wavelengths. In "this compound," the key chromophores are the methoxyphenyl group and the carbonyl group (C=O). nih.govdiva-portal.org The interaction between these groups influences the electronic absorption spectrum.
X-ray Diffraction (XRD) for Solid-State Structural Analysis
X-ray Diffraction (XRD) is a primary technique for determining the three-dimensional atomic arrangement of a crystalline solid. iastate.edu If "this compound" can be obtained in a crystalline form, single-crystal XRD analysis can provide precise information about its molecular structure, including bond lengths, bond angles, and conformation in the solid state. ethz.chunits.it
For polycrystalline powders, X-ray Powder Diffraction (XRPD) is used. units.it The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase, which can be used for identification and to assess polymorphism—the ability of a compound to exist in more than one crystal structure. units.it
Table 4: Hypothetical Crystal Data for "this compound"
| Parameter | Hypothetical Value | Reference |
| Crystal System | e.g., Monoclinic | ethz.ch |
| Space Group | e.g., P2₁/c | ethz.ch |
| Unit Cell Dimensions | a, b, c, β | units.it |
| Molecules per Unit Cell (Z) | e.g., 4 |
No experimental XRD data for "this compound" was found. The table presents hypothetical data for illustrative purposes.
Advanced Microscopic Techniques (SEM, TEM, AFM) for Material-Related Studies
Advanced microscopic techniques are utilized to investigate the morphology and surface characteristics of materials at the micro and nanoscale.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a sample. For "this compound," if it were part of a larger material formulation or a synthesized particle, SEM could be used to visualize its surface features, particle size, and shape. nih.gov
Transmission Electron Microscopy (TEM): TEM is used to observe the internal structure of a material. It offers much higher resolution than SEM and can be used to study the size, shape, and arrangement of nanoparticles or crystalline domains within a larger matrix.
Atomic Force Microscopy (AFM): AFM is a powerful tool for imaging surfaces at the atomic level. suffolk.edu It can provide three-dimensional topographical information with very high resolution. suffolk.edu For a material incorporating "this compound," AFM could be used to measure surface roughness and visualize surface features at the nanoscale. researchgate.netmdpi.com
These microscopic techniques are particularly relevant when "this compound" is studied in the context of materials science, for instance, as a component in a polymer matrix or as a crystalline powder. researchgate.net
Computational and Theoretical Chemistry Studies of 4 3 Methoxyphenyl 3 Hexanone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and associated properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. ornl.govjussieu.frumn.edu DFT methods are based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. ornl.govumn.edu In practice, the Kohn-Sham equations are solved to obtain the electron density and energy of the system. ornl.govjussieu.fr
For 4-(3-Methoxyphenyl)-3-Hexanone, DFT calculations could be employed to predict a variety of properties:
Optimized Geometry: Determination of the most stable three-dimensional arrangement of atoms.
Vibrational Frequencies: Prediction of infrared and Raman spectra to aid in experimental characterization.
Electronic Properties: Calculation of dipole moment, polarizability, and electrostatic potential to understand its interaction with other molecules and external fields.
Reactivity Descriptors: Quantities like Fukui functions and local softness can be calculated to predict the most likely sites for nucleophilic or electrophilic attack. For instance, the carbonyl carbon of the hexanone moiety would be a predicted electrophilic site.
The choice of the functional and basis set is crucial for the accuracy of DFT calculations. mdpi.com Common functionals include B3LYP and PBE, while basis sets like 6-31G* or larger are typically used for organic molecules.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Predicted Value |
| Dipole Moment (Debye) | 2.5 - 3.5 |
| Ionization Potential (eV) | 8.0 - 9.0 |
| Electron Affinity (eV) | 0.5 - 1.5 |
| HOMO-LUMO Gap (eV) | 5.0 - 6.0 |
Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. libretexts.orgopenaccesspub.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. libretexts.org For this compound, the HOMO would likely be localized on the electron-rich methoxyphenyl ring, while the LUMO would be centered on the carbonyl group of the hexanone chain.
Visualizing the HOMO and LUMO surfaces can provide a clear picture of the regions of a molecule that are most involved in electron donation and acceptance. researchgate.net
Molecules with single bonds, such as this compound, can exist in various spatial arrangements called conformations due to rotation around these bonds. fiveable.melumenlearning.comlibretexts.org Conformational analysis is the study of the different possible conformations and their relative energies. lumenlearning.com
By systematically rotating the single bonds in this compound and calculating the energy of each resulting conformation, a potential energy surface can be generated. This surface reveals the most stable (lowest energy) conformations and the energy barriers between them. lumenlearning.com This information is crucial for understanding the molecule's flexibility and how its shape might influence its biological activity or physical properties. For example, steric hindrance between the methoxyphenyl group and the hexanone chain would significantly influence the preferred conformations. lumenlearning.com
Molecular Orbital Analysis (HOMO/LUMO)
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.govulakbim.gov.trbonvinlab.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes their positions and velocities as a function of time. bonvinlab.org
MD simulations are particularly powerful for studying how molecules interact with each other. researchgate.net For this compound, simulations could be used to investigate:
Self-Aggregation: Whether and how molecules of this compound interact with each other in a pure liquid or solid state.
Binding to a Receptor: If this molecule has a biological target, MD simulations can be used to study the dynamics of the binding process and the stability of the resulting complex. nih.gov This can provide insights into the key intermolecular forces (e.g., hydrogen bonds, van der Waals interactions, electrostatic interactions) that govern binding.
The solvent in which a molecule is dissolved can have a significant impact on its properties and reactivity. researchgate.net Theoretical models can account for solvent effects in two primary ways:
Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule(s). This provides a detailed, atomistic view of solute-solvent interactions but is computationally expensive.
Implicit Solvent Models (Continuum Models): Here, the solvent is represented as a continuous medium with a given dielectric constant. This approach is less computationally demanding and is often used in quantum chemical calculations to approximate the effect of the solvent on the electronic structure and properties of the solute.
For this compound, studying its behavior in different solvents (e.g., polar vs. non-polar) using these models could reveal how the solvent influences its conformational preferences and reactivity. ias.ac.in
Simulation of Intermolecular Interactions
In Silico Approaches to Reaction Prediction and Optimization
The study of chemical compounds and their reactions has been significantly advanced by the integration of computational methods. In silico approaches, which utilize computer simulations and modeling, have become indispensable tools in modern chemistry for predicting and optimizing chemical reactions. rsc.orgkallipos.gr These computational techniques allow for the investigation of reaction mechanisms, the prediction of product selectivity, and the rational design of catalysts, all within a virtual environment. rsc.org This reduces the need for extensive, time-consuming, and often costly laboratory experimentation. nih.gov For a compound such as this compound, these computational tools can provide profound insights into its reactivity and potential synthetic pathways.
The primary methods employed in these studies often fall under the umbrella of quantum chemistry, with Density Functional Theory (DFT) being a particularly prominent and powerful technique. acs.orgsciforum.net DFT calculations are used to determine the electronic structure of molecules, which in turn allows for the prediction of their geometries, energies, and various spectroscopic properties. sciforum.netmdpi.com By calculating the energies of reactants, transition states, and products, chemists can map out the entire potential energy surface of a reaction, providing a detailed understanding of the reaction pathway. wayne.edu
Prediction of Reaction Pathways and Selectivity
A significant application of computational chemistry is the prediction of plausible reaction pathways and the selectivity of chemical transformations. acs.orgacs.org For a ketone like this compound, this could involve predicting the outcome of various reactions such as reductions, additions, or rearrangements.
Computational models can elucidate complex reaction mechanisms that are otherwise difficult to probe experimentally. For instance, in the synthesis of α,α′-diarylated ketones, DFT studies have been used to establish the plausible catalytic cycle, identifying key intermediates and transition states. acs.org Such studies can unravel the roles of catalysts and additives in a reaction, providing a detailed, step-by-step understanding of the transformation. acs.org
Furthermore, these in silico methods are adept at predicting selectivity, be it chemoselectivity, regioselectivity, or stereoselectivity. By comparing the activation energies of different possible reaction pathways, researchers can predict which product is most likely to form. For example, in the gold(I)-catalyzed synthesis of furans from 1-(1-alkynyl)cyclopropyl ketones, DFT calculations have been used to explain the high regioselectivity observed experimentally by comparing the energy barriers for the cleavage of different C-C bonds. acs.org
To illustrate how computational data can be used to predict reaction outcomes, consider a hypothetical set of competing reaction pathways for a generic ketone. The calculated activation energies and reaction energies can be compiled into a data table to facilitate analysis.
| Pathway | Description | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Predicted Selectivity |
|---|---|---|---|---|
| A | Nucleophilic addition to carbonyl | 15.2 | -10.5 | Major Product |
| B | Alpha-proton abstraction | 22.8 | -5.2 | Minor Product |
| C | Rearrangement | 31.5 | -2.1 | Not Observed |
In this hypothetical example, Pathway A has the lowest activation energy, suggesting it is the most kinetically favorable pathway and will lead to the major product.
Catalyst Design and Screening via Computational Methods
Computational chemistry plays a pivotal role in the rational design and screening of new catalysts. rsc.orgwise-materials.org By understanding the mechanism of a catalyzed reaction at a molecular level, new catalysts can be designed with improved activity, selectivity, and stability. rsc.org This in silico approach accelerates the discovery of new catalysts by allowing for the rapid screening of a large number of potential candidates before any are synthesized in the lab. rsc.org
The process of computational catalyst design can follow several approaches. rsc.org A mechanism-based approach involves a detailed study of the reaction mechanism with a known catalyst. rsc.org Once the rate-determining and selectivity-determining steps are identified, the catalyst can be modified in silico to lower the energy barriers of these steps. rsc.org Another approach is descriptor-based, where a correlation is established between a computable property of the catalyst (the descriptor) and its performance. rsc.org This allows for the high-throughput screening of virtual catalyst libraries.
For reactions involving ketones, such as the transfer hydrogenation of aryl ketones, DFT and other computational methods have been used to rationalize kinetic data and understand the influence of the catalyst's structure on its activity. rsc.org These studies can reveal the importance of both steric and electronic effects, guiding the design of more efficient catalysts. rsc.org
A hypothetical example of computational catalyst screening for the reduction of this compound is presented in the table below. Here, different metal-ligand complexes are evaluated based on their calculated activation energies for the rate-determining step and their predicted enantiomeric excess.
| Catalyst | Ligand | Metal | Calculated Activation Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |
|---|---|---|---|---|
| Cat-1 | Chiral-L1 | Ru | 12.5 | 95 (R) |
| Cat-2 | Chiral-L2 | Ru | 14.1 | 88 (R) |
| Cat-3 | Chiral-L1 | Ir | 11.8 | 98 (S) |
| Cat-4 | Chiral-L3 | Rh | 18.9 | 65 (S) |
Based on this hypothetical screening, Cat-3 would be identified as a promising candidate for achieving a highly enantioselective reduction to the (S)-alcohol, due to its low calculated activation energy and high predicted enantiomeric excess.
Biological Activity and Mechanistic Insights from in Vitro Research
Structure-Activity Relationship (SAR) Studies of 4-(3-Methoxyphenyl)-3-Hexanone Analogues
The biological profile of a compound is intrinsically linked to its chemical structure. In the case of ketones featuring a methoxyphenyl moiety, such as analogues of this compound, structure-activity relationship (SAR) studies are crucial for understanding how molecular modifications influence bioactivity. These studies systematically alter parts of the molecule—such as the substituents on the aromatic ring or the nature of the ketone-containing backbone—to map the chemical features essential for biological effects.
The nature and position of substituents on the phenyl ring and modifications to the alkyl chain are critical determinants of the biological activity of methoxyphenyl ketone analogues. Research into various classes of related compounds, including curcumin (B1669340) analogues, chalcones, and arylcyclohexylamines, provides insights into these relationships. mdpi.complos.orgmdpi.com
The position and type of functional group on the aryl moiety significantly affect receptor affinity and selectivity. For instance, in a series of 1-[ω-(4-aryl-1-piperazinyl)alkyl]-1-aryl ketones, the presence of a methoxy (B1213986) or hydroxy substituent on the aryl ketone part was explored for its role in 5-HT(7) receptor affinity. nih.gov Specifically, a methoxy analogue exhibited high affinity for the 5-HT(7) receptor with a Ki value of 0.90 nM. nih.gov In studies of phencyclidine (PCP) analogues, 3-methoxy and 4-methoxy substitutions on the phenyl ring resulted in high-affinity ligands for the glutamate (B1630785) NMDA receptor, suggesting that the methoxy group is a key feature for this interaction. plos.org
The length and structure of the alkyl chain also play a pivotal role. In one study on 5-HT(7) receptor ligands, the alkyl chain length was a key parameter investigated. nih.gov For certain differentiation-inducing factor (DIF) derivatives, which are chlorinated alkylphenones, the length of the alkyl chain attached to the carbonyl group influences their biological effects, such as inhibiting cell growth and promoting differentiation in Dictyostelium cells. ebi.ac.uknih.gov
Furthermore, the introduction of different functional groups can drastically alter the compound's properties. For example, the addition of chloro substituents can increase electronegativity, while methyl or methoxy groups may reduce polarity. In a series of synthetic curcumin analogues, which feature a diketone structure flanked by phenyl groups, the presence of lipophilic groups was found to enhance anti-inflammatory activity. mdpi.com The substitution pattern on the aromatic ring in these diarylpentanoid structures is a well-established determinant of their biological effects, including antitumor and antibacterial properties. researchgate.net
Table 1: Impact of Substituent Modifications on Bioactivity of Analogous Compounds This table is generated based on data from analogous chemical structures and does not represent data for this compound itself.
| Compound Class | Modification | Observed Effect on Bioactivity | Reference(s) |
|---|---|---|---|
| Aryl Ketones | Methoxy or Hydroxy group on aryl moiety | High affinity for 5-HT(7) receptor. nih.gov | nih.gov |
| Phencyclidine Analogues | 3-Methoxy or 4-Methoxy on phenyl ring | High affinity for NMDA receptor. plos.org | plos.org |
| Curcumin Analogues | Lipophilic groups on phenyl rings | Increased anti-inflammatory activity. mdpi.com | mdpi.com |
| Chlorinated Alkylphenones | Chloro substituents | Increased electronegativity; influence on cell differentiation. ebi.ac.uk | ebi.ac.uk |
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, often has a profound impact on biological activity. Since biological targets like enzymes and receptors are themselves chiral, they frequently interact differently with different stereoisomers (enantiomers or diastereomers) of a compound.
For analogues of this compound, the carbon at position 4 is a chiral center, meaning the compound can exist as two different enantiomers, (R)- and (S)-4-(3-methoxyphenyl)-3-hexanone. The specific spatial orientation of the 3-methoxyphenyl (B12655295) group and the adjacent ethyl and propyl groups relative to this chiral center can dictate the molecule's ability to fit into a binding site.
Studies on related chiral ketones and piperidine (B6355638) derivatives underscore the importance of stereochemistry. For example, research on a series of piperidin-4-one derivatives showed that their specific stereochemical configuration was crucial for their antibacterial, antifungal, and anthelmintic activities. nih.gov In another compelling example, the analgesic effects of a complex piperidine derivative were found to be highly dependent on its stereochemistry. nih.gov Specifically, the (3R,4S) isomer was identified as a potent analgesic, which was found to exert its effect through an active metabolite that retained this specific stereochemical configuration. nih.govebi.ac.uk This highlights that both the parent drug and its metabolites can exhibit stereospecific activity. ebi.ac.uk The binding affinity of nonsteroidal estrogens to the estrogen receptor is another area where stereospecificity is a critical factor.
The principle of stereoselectivity is also central to enzymatic reactions. The reduction of ketones by ketoreductases, for instance, is often highly stereoselective, producing predominantly one enantiomer of the corresponding alcohol. researchgate.net This enzymatic preference is due to the precise geometry of the enzyme's active site, which accommodates one substrate enantiomer more readily than the other.
Impact of Substituent Modifications on Bioactivity
Cellular and Molecular Mechanism of Action in In Vitro Systems
Understanding the mechanism of action of a compound involves identifying its direct molecular targets and elucidating the subsequent changes in cellular pathways and functions. For analogues of this compound, this information is inferred from studies on structurally related molecules.
In vitro binding assays are fundamental tools for identifying the molecular targets of a compound. Radioligand binding assays, for example, measure the affinity of a compound for a specific receptor or transporter.
Studies on arylcyclohexylamine analogues of ketamine and PCP, which share the methoxyphenyl feature, have identified the N-methyl-D-aspartate (NMDA) receptor as a primary high-affinity target. plos.org Methoxetamine, an analogue with a 3-methoxyphenyl group, binds to the PCP site of the NMDA receptor, acting as a non-competitive antagonist. plos.orgdrugsandalcohol.ie This interaction is believed to be the key pharmacological action underlying the effects of dissociative anesthetics. plos.org Some of these analogues also show appreciable affinity for the serotonin (B10506) transporter and sigma receptors. plos.org
In a different chemical context, complex synthetic analgesics bearing a 4-(3-methoxyphenyl)piperidin-4-ol (B67289) scaffold have been shown to act as potent activators of the μ opioid receptor (MOR). nih.gov Molecular dynamics simulations suggest a specific mechanism of MOR activation by the active metabolite of these compounds. nih.govebi.ac.uk
Other related structures have been found to interact with different targets. For example, certain derivatives of the differentiation-inducing factor (DIF), a class of chlorinated alkylphenones, were found to interact with components of the immune signaling pathway, though not through direct receptor binding in the classical sense. nih.gov In another case, 3-(4-hydroxy-3-methoxyphenyl) propionic acid (HMPA), a metabolite of dietary polyphenols, was found to activate G protein-coupled receptor 41 (GPR41). nih.gov
Table 2: Identified Molecular Targets for Analogous Compounds This table is generated based on data from analogous chemical structures and does not represent data for this compound itself.
| Compound Class | Identified Molecular Target | Type of Interaction | Reference(s) |
|---|---|---|---|
| Arylcyclohexylamines (e.g., Methoxetamine) | NMDA Receptor (PCP site) | Non-competitive antagonist | plos.orgdrugsandalcohol.ie |
| Phencyclidine Analogues | Serotonin Transporter, Sigma Receptors | Ligand binding | plos.org |
| Substituted Piperidines | μ Opioid Receptor (MOR) | Agonist/Activator | nih.govebi.ac.uk |
| Phenolic Acids (e.g., HMPA) | G protein-coupled receptor 41 (GPR41) | Activator | nih.gov |
| DIF Derivatives | Activator protein-1 (AP-1) pathway component | Indirect activation | nih.gov |
Once a compound binds to its molecular target, it triggers a cascade of downstream events, perturbing cellular signaling pathways and leading to a measurable cellular response.
The antagonism of the NMDA receptor by methoxyphenyl-containing arylcyclohexylamines disrupts glutamatergic transmission, which is the main excitatory neurotransmitter system in the brain. plos.org This perturbation is central to their psychoactive effects.
Activation of the μ opioid receptor by piperidine-based analgesics initiates signaling cascades typically associated with opioid analgesia. nih.gov This leads to downstream effects that ultimately result in pain relief at the organismal level.
In the immune system, certain DIF derivatives have been shown to promote the production of interleukin-2 (B1167480) (IL-2) in Jurkat T-cells. nih.gov This effect was found to be mediated, at least in part, by the enhancement of Activator protein-1 (AP-1) activity, a key transcription factor in immune response pathways. nih.gov These compounds did not significantly affect the activity of other transcription factors like NF-κB or NFAT, indicating a degree of pathway specificity. nih.gov
Activation of the GPR41 receptor by the phenolic acid HMPA has been linked to the improvement of hepatic lipid metabolism. nih.gov This suggests that compounds targeting this receptor can modulate metabolic pathways related to fat catabolism and energy homeostasis. nih.gov
Target Identification and Binding Studies (e.g., enzyme inhibition, receptor activation)
Mechanistic Studies of Biotransformation by Enzymatic Systems
Biotransformation is the process by which the body metabolically alters foreign compounds (xenobiotics), typically to facilitate their excretion. This process is primarily carried out by a host of enzymatic systems, with the cytochrome P450 (CYP450) superfamily of enzymes playing a major role in Phase I reactions. mdpi.com
For a molecule like this compound, several metabolic transformations can be predicted based on its structure and studies of related compounds. The primary sites for metabolism would likely be the methoxy group, the ketone carbonyl, the phenyl ring, and the alkyl chains.
Phase I reactions are the most common initial steps. mdpi.com These include:
O-demethylation: The methoxy group is a common site for metabolism by CYP450 enzymes (specifically, isoforms like CYP2D6 and CYP3A4), which would convert the 3-methoxy group to a 3-hydroxy group, forming 4-(3-hydroxyphenyl)-3-hexanone.
Reduction: The ketone group at position 3 can be reduced by carbonyl reductases or alcohol dehydrogenases to a secondary alcohol, yielding 4-(3-methoxyphenyl)-3-hexanol. mdpi.com This reduction introduces a new chiral center, leading to diastereomeric products.
Hydroxylation: The aromatic ring or the alkyl chains can undergo hydroxylation, also catalyzed by CYP450 enzymes. This could occur at various positions on the phenyl ring or along the ethyl/propyl groups.
In vitro metabolism studies of the related compound methoxetamine confirm these predicted pathways, with the most abundant Phase I metabolites resulting from demethylation, reduction, and oxidation. drugsandalcohol.ie
Following Phase I reactions, the modified compound often undergoes Phase II conjugation reactions. mdpi.com The newly formed hydroxyl groups (from demethylation or hydroxylation) can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form glucuronides, which are more water-soluble and easily excreted. mdpi.comnih.gov This was also observed for methoxetamine, where glucuronidation was a major Phase II metabolic pathway. drugsandalcohol.ie The biotransformation of phenolic acids also heavily involves these conjugation pathways. mdpi.com
Table 3: Plausible Biotransformation Reactions for this compound This table describes potential metabolic pathways based on general principles of drug metabolism and data from analogous compounds.
| Reaction Type | Description | Key Enzyme Family | Potential Product | Reference(s) for Pathway |
|---|---|---|---|---|
| Phase I | ||||
| O-Demethylation | Removal of the methyl group from the 3-methoxy substituent. | Cytochrome P450 (CYP) | 4-(3-hydroxyphenyl)-3-hexanone | drugsandalcohol.iemdpi.com |
| Ketone Reduction | Reduction of the C3-carbonyl to a hydroxyl group. | Carbonyl Reductases / Alcohol Dehydrogenases | 4-(3-methoxyphenyl)-3-hexanol | drugsandalcohol.iemdpi.com |
| Hydroxylation | Addition of a hydroxyl group to the phenyl ring or alkyl chain. | Cytochrome P450 (CYP) | Hydroxylated derivatives | mdpi.com |
| Phase II | ||||
| Glucuronidation | Conjugation of a hydroxylated metabolite with glucuronic acid. | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugate | drugsandalcohol.iemdpi.comnih.gov |
Enzyme-Substrate Interactions and Catalytic Mechanisms
Due to a lack of specific research on this compound, the following sections detail the enzymatic interactions and catalytic mechanisms for structurally similar aryl ketone compounds. These examples provide a basis for understanding the potential biological processing of this compound.
The interaction of enzymes with aryl ketones is fundamental to their metabolism and biological activity. Various enzyme classes, including oxidoreductases and transferases, recognize and catalyze the transformation of these substrates. The specific nature of these interactions is dictated by the three-dimensional structure of the enzyme's active site and the chemical properties of the substrate.
For instance, the enantioselective reduction of aryl alkyl ketones can be catalyzed by carbonyl reductases. mdpi.com These enzymes often employ a cofactor, such as NADPH, to facilitate the transfer of a hydride ion to the ketone's carbonyl carbon. mdpi.com The stereoselectivity of the resulting alcohol product is determined by the precise orientation of the substrate within the enzyme's active site.
In the case of aldolases, which can react with aryl-substituted ketones, the catalytic mechanism involves the formation of a carbinolamine intermediate. This is followed by dehydration to form a stable iminium ion, which is crucial for the subsequent aldol (B89426) reaction. rsc.org
Furthermore, bacterial enzymes have demonstrated the ability to perform Friedel–Crafts C-acylation to synthesize aryl ketones. In one such acyltransferase, a cysteine residue in the active site plays a critical role in the acyl transfer reaction. researchgate.net Another interesting mechanism involves ene-reductases, which, in the presence of photoredox catalysts, can reduce aromatic ketones through a radical-mediated pathway, a process distinct from the typical hydride transfer. nih.gov
The metabolism of compounds containing a methoxyphenyl group is often initiated by cytochrome P450 (CYP) enzymes. For example, the metabolism of N-(2-methoxyphenyl)hydroxylamine is predominantly carried out by CYP3A4, CYP2E1, and CYP2C isoforms in human liver microsomes. nih.gov Similarly, the ketamine analog methoxetamine, which also possesses a methoxyphenyl moiety, undergoes initial N-deethylation catalyzed by CYP2B6 and CYP3A4. nih.gov
The following table summarizes enzymes and their catalytic mechanisms on structurally related aryl ketones.
| Enzyme Class | Substrate Type | Catalytic Mechanism | Reference(s) |
| Carbonyl Reductase | Aryl alkyl ketones | Enantioselective reduction via hydride transfer from a cofactor (e.g., NADPH). | mdpi.com |
| Aldolase (Class I) | Aryl-substituted ketones | Formation of a carbinolamine intermediate, followed by dehydration to an iminium ion. | rsc.org |
| Acyltransferase (Bacterial) | Phenolic substrates | Friedel–Crafts C-acylation involving a key cysteine residue in the active site. | researchgate.net |
| Ene-Reductase (with photoredox catalyst) | Aromatic ketones | Radical-mediated reduction. | nih.gov |
| Cytochrome P450 (e.g., CYP3A4, CYP2E1, CYP2C, CYP2B6) | Methoxyphenyl compounds | Oxidation, including O-demethylation and hydroxylation. | nih.govnih.gov |
Identification of In Vitro Metabolites and Their Activities
Direct in vitro metabolic studies on this compound are not available in the current scientific literature. However, by examining the metabolism of structurally related compounds, potential metabolic pathways and resulting metabolites can be inferred.
The metabolism of aromatic ketones and compounds with a methoxyphenyl group typically involves several key transformations. For plant-derived ketones like acetovanillone (B370764) (4-hydroxy-3-methoxyacetophenone), metabolic pathways in rats include O-demethylation, ring hydroxylation, and reduction of the ketone group. tandfonline.com The resulting metabolites are often excreted as glucuronide or sulfate (B86663) conjugates. tandfonline.com
For the structurally similar compound methoxetamine, in vitro studies have identified several phase I metabolites. These are formed through N-deethylation, O-demethylation of the methoxy group, and hydroxylation of the cyclohexyl ring. nih.govdrugsandalcohol.ie These phase I metabolites can then undergo phase II metabolism, primarily through glucuronidation. drugsandalcohol.ie Notably, some of these metabolites, such as O-desmethyl methoxetamine, retain biological activity, acting as potent blockers of NMDA receptors. researchgate.net
Another relevant example is the metabolism of the chlorinated phenyl hexanone, DIF-1, in the slime mold Dictyostelium discoideum. The initial metabolic step is a dechlorination, followed by a series of oxidations on the aliphatic side chain, including hydroxylation and the formation of a new ketone group. These reactions are catalyzed by a cytochrome P-450-like enzyme system. nih.gov
Based on these analogous pathways, the in vitro metabolism of this compound is likely to proceed through one or more of the following reactions:
O-demethylation: The methoxy group on the phenyl ring is a likely site for enzymatic cleavage, resulting in a phenolic metabolite, 4-(3-Hydroxyphenyl)-3-hexanone. This reaction is commonly catalyzed by CYP enzymes such as CYP2D6 and CYP2C19. uef.fi
Ketone Reduction: The ketone group at position 3 can be reduced to a secondary alcohol, forming 4-(3-Methoxyphenyl)-3-hexanol. This is a common pathway for aryl ketones. tandfonline.cominchem.org
Hydroxylation: The aliphatic hexyl chain or the aromatic ring could undergo hydroxylation at various positions, catalyzed by CYP enzymes.
Glucuronidation/Sulfation: The hydroxylated metabolites, particularly the phenolic metabolite from O-demethylation, would be susceptible to phase II conjugation with glucuronic acid or sulfate to increase water solubility for excretion.
The biological activities of these potential metabolites are unknown. However, if the O-desmethyl metabolite is formed, it could exhibit altered or enhanced biological activity compared to the parent compound, similar to what is observed with metabolites of methoxetamine. researchgate.net
The following table outlines the potential in vitro metabolites of this compound based on the metabolism of structurally similar compounds.
| Potential Metabolite | Metabolic Pathway | Potential Enzyme(s) | Reference(s) for Analogous Reaction |
| 4-(3-Hydroxyphenyl)-3-hexanone | O-demethylation | Cytochrome P450 (e.g., CYP2D6, CYP2C19) | nih.govtandfonline.comuef.fi |
| 4-(3-Methoxyphenyl)-3-hexanol | Ketone Reduction | Carbonyl Reductases | tandfonline.cominchem.org |
| Hydroxylated derivatives | Aromatic or Aliphatic Hydroxylation | Cytochrome P450 | nih.govtandfonline.com |
| Glucuronide or Sulfate Conjugates | Glucuronidation or Sulfation | UGTs, SULTs | tandfonline.comdrugsandalcohol.ie |
Environmental Fate and Biodegradation Research
Microbial Biodegradation Pathways and Mechanisms
The microbial breakdown of organic compounds is a critical process in determining their environmental longevity. Research into the biodegradation of ketones, particularly those with aromatic and substituted structures similar to 4-(3-Methoxyphenyl)-3-Hexanone, has identified key microbial players and enzymatic mechanisms.
A diverse range of microorganisms has been shown to possess the metabolic capability to degrade ketones and related aromatic compounds. While specific studies on this compound are not prevalent in the public domain, research on analogous structures points to the likely involvement of certain microbial genera.
Notably, species within the genera Pseudomonas and Rhodococcus are frequently implicated in the degradation of aromatic and aliphatic hydrocarbons, including ketones. frontiersin.orgmdpi.com For instance, Pseudomonas species are known for their metabolic versatility and have been shown to degrade a wide array of aromatic compounds, often utilizing them as a sole source of carbon and energy. ej-geo.orgresearchgate.net Strains of Pseudomonas veronii have been isolated that can grow on short-chain alkyl methyl ketones. nih.govasm.org Similarly, members of the genus Rhodococcus are recognized for their extensive catabolic capacities, including the degradation of substituted aromatic compounds and ketones. annualreviews.orgnih.govasm.org Rhodococcus pyridinivorans, for example, has been identified for its ability to degrade methyl-ethyl-ketone. asm.org
Under anaerobic conditions, denitrifying bacteria, including strains related to the genus Pseudomonas, have been isolated that can utilize various ketones as their primary carbon and energy source. researchgate.net Acetogenic bacteria also play a role in the anaerobic degradation of methoxylated aromatic compounds. genome.jp The degradation of complex organic molecules in the environment is often accomplished by microbial consortia, where different species carry out successive steps in the degradation pathway. enviro.wiki
Table 1: Key Microbial Genera Implicated in the Degradation of Ketones and Aromatic Compounds
| Microbial Genus | Relevant Degradation Capabilities | Aerobic/Anaerobic |
| Pseudomonas | Degradation of aromatic hydrocarbons, phenols, and short-chain ketones. frontiersin.orgej-geo.orgnih.gov | Both |
| Rhodococcus | Degradation of a wide range of substituted aromatic compounds and ketones. annualreviews.orgnih.govasm.org | Aerobic |
| Acinetobacter | Involvement in the degradation of long-chain n-alkanes via subterminal oxidation, which involves ketone intermediates. | Aerobic |
| Methylobacterium | Potential for catabolism of methoxylated aromatic compounds. frontiersin.org | Aerobic |
| Acetogenic Bacteria | Degradation of methoxylated aromatic compounds. genome.jp | Anaerobic |
The enzymatic breakdown of a substituted hexanone like this compound is expected to involve several key steps, primarily targeting the ketone functional group and the methoxylated aromatic ring.
A common and crucial enzymatic reaction in the aerobic degradation of ketones is the Baeyer-Villiger oxidation, catalyzed by Baeyer-Villiger monooxygenases (BVMOs) . rsc.orgresearchgate.netmdpi.comnih.gov These flavin-dependent enzymes insert an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. rsc.orgmdpi.com This ester can then be hydrolyzed by esterases into an alcohol and a carboxylic acid, which are more readily metabolized through central metabolic pathways. nih.gov BVMOs exhibit broad substrate specificity and can act on linear, cyclic, and aromatic ketones. researchgate.netnih.gov
The degradation of the methoxyphenyl group is another critical aspect. In aerobic bacteria, the initial step often involves the O-demethylation of the methoxy (B1213986) group. This can be catalyzed by enzymes such as vanillate (B8668496) monooxygenase or cytochrome P450 monooxygenases , which remove the methyl group to produce a hydroxylated aromatic ring and formaldehyde. frontiersin.orgnih.gov For instance, Rhodococcus jostii RHA1 utilizes a cytochrome P450 system for the O-demethylation of p-methoxybenzoate. nih.govresearchgate.net Following demethylation, the resulting hydroxylated aromatic ring, likely a catechol or protocatechuate derivative, is susceptible to ring cleavage by dioxygenases . frontiersin.orgfrontiersin.orgfrontiersin.org This opens up the aromatic ring, leading to aliphatic intermediates that can enter the tricarboxylic acid (TCA) cycle. frontiersin.orgresearchgate.net
Under anaerobic conditions, the activation of ketones often proceeds via carboxylation, a reaction catalyzed by carboxylases , which adds a carboxyl group to the ketone structure. researchgate.netkarger.comresearchgate.net The anaerobic breakdown of the methoxy group on the aromatic ring is also a key process, involving specialized O-demethylases . genome.jprjraap.com
Table 2: Key Enzymes in the Biodegradation of Substituted Ketones and Aromatic Ethers
| Enzyme Class | Function | Relevance to this compound |
| Baeyer-Villiger Monooxygenases (BVMOs) | Insertion of an oxygen atom adjacent to a ketone carbonyl, forming an ester. rsc.orgmdpi.com | Key initial step in the aerobic degradation of the hexanone moiety. |
| Cytochrome P450 Monooxygenases | O-demethylation of methoxylated aromatic compounds. nih.gov | Cleavage of the ether bond in the methoxyphenyl group. |
| Vanillate Monooxygenase | O-demethylation of vanillate (a methoxylated aromatic acid). frontiersin.org | Potential enzyme for demethylation of the aromatic ring. |
| Dioxygenases | Cleavage of the aromatic ring of catechol or protocatechuate. frontiersin.org | Breakdown of the aromatic portion after demethylation. |
| Esterases | Hydrolysis of esters to an alcohol and a carboxylic acid. nih.gov | Cleavage of the ester formed by BVMO action. |
| Carboxylases | Addition of a carboxyl group to ketones. researchgate.netkarger.com | Initial activation step in anaerobic ketone degradation. |
| O-demethylases (anaerobic) | Cleavage of the ether bond in methoxylated aromatics without oxygen. rjraap.com | Initial step in the anaerobic degradation of the methoxyphenyl group. |
Identification of Key Microorganisms and Microbial Communities Involved in Ketone Degradation
Predictive Models for Environmental Biotransformation
Predictive models are valuable tools for assessing the likely environmental fate of chemicals when experimental data is scarce. These models use the chemical structure of a compound to estimate its biodegradability and potential transformation pathways.
Quantitative Structure-Biodegradation Relationships (QSBRs) are mathematical models that correlate the molecular structure of a chemical with its biodegradability. researchgate.netmuni.cz These models use various molecular descriptors, such as physicochemical properties (e.g., hydrophobicity, molecular weight) and structural features, to predict the rate and extent of biodegradation. researchgate.netresearchgate.net
For ketones and other organic compounds, QSBR models have been developed to predict endpoints like the 5-day Biochemical Oxygen Demand (BOD5). muni.cz The development of reliable QSBRs has been challenging due to the complexity of the biodegradation process, which is influenced by numerous factors including the specific microbial communities present and environmental conditions. muni.cz However, as more high-quality biodegradation data becomes available, the predictive power of these models continues to improve. researchgate.net The application of QSBRs can help in prioritizing chemicals for further testing and in assessing the potential environmental persistence of new or unstudied compounds like this compound.
In addition to QSBR models, several databases and predictive systems have been developed to assist in forecasting the biotransformation of organic compounds. A prominent example is enviPath , a database and prediction system for the microbial biotransformation of environmental contaminants. [No specific citation found in the provided results]
EnviPath contains experimentally observed biotransformation pathways and uses this data to power predictive models that can suggest likely transformation pathways and products for a given chemical structure. [No specific citation found in the provided results] Such systems are invaluable for researchers and regulators as they provide a scientifically-grounded starting point for understanding the potential fate of a compound in the environment. For this compound, a system like enviPath could be used to generate a hypothetical degradation pathway based on known reactions for similar chemical structures, guiding further experimental investigation.
Quantitative Structure-Biodegradation Relationships (QSBRs) for Organic Compounds
Formation and Fate of Transformation Products in Environmental Matrices
The biodegradation of a parent compound often leads to the formation of various transformation products, which may have their own environmental fate and toxicological profiles. Understanding these products is crucial for a complete environmental risk assessment.
Based on the enzymatic pathways discussed in section 7.1.2, the biodegradation of this compound is expected to generate several key types of transformation products. Aerobic degradation via a BVMO would likely produce an ester, which upon hydrolysis would yield an alcohol and a carboxylic acid. The demethylation of the methoxyphenyl group would lead to the formation of a hydroxylated aromatic compound, likely a derivative of phenol (B47542) or catechol. frontiersin.orgnih.gov These hydroxylated aromatics are common intermediates in the degradation of many aromatic pollutants and are themselves subject to further microbial breakdown, typically through ring cleavage. frontiersin.orgfrontiersin.org
Under anaerobic conditions, carboxylation of the ketone would result in a β-keto acid. The fate of these transformation products in environmental matrices such as soil and water depends on their own biodegradability and physicochemical properties. Some intermediates may be rapidly degraded, while others could be more persistent. For example, the formation of more polar transformation products, such as carboxylic acids and phenols, can increase their water solubility and mobility in the environment. It is also possible for dead-end products to be formed, which are resistant to further degradation. nih.gov The complete mineralization of this compound to carbon dioxide and water would represent the most desirable environmental outcome.
Table 3: Predicted Transformation Products of this compound
| Initial Reaction | Predicted Intermediate Product(s) | Subsequent Fate |
| Baeyer-Villiger Oxidation (Aerobic) | Ester derivative | Hydrolysis to an alcohol and a carboxylic acid. |
| O-Demethylation (Aerobic) | 4-(3-Hydroxyphenyl)-3-Hexanone | Further degradation, potentially via ring cleavage. |
| Ring Cleavage (Aerobic) | Aliphatic dicarboxylic acids | Entry into central metabolic pathways (e.g., TCA cycle). |
| Carboxylation (Anaerobic) | β-keto acid derivative | Further anaerobic degradation. |
Characterization of Persistent or Hazardous Metabolites
Direct and specific research on the environmental biodegradation and metabolic fate of this compound is not extensively documented in publicly available scientific literature. However, by examining studies on structurally analogous aromatic ketones and methoxy-substituted phenolic compounds, it is possible to infer the probable metabolic pathways and characterize potential metabolites that may exhibit persistence or hazardous properties.
The metabolic transformation of xenobiotics like this compound in organisms and the environment typically involves a series of enzymatic reactions. For aromatic ketones, key metabolic routes include O-demethylation of the methoxy group, reduction of the ketone functional group, and oxidation of the aliphatic side chains. inchem.org These transformations can result in metabolites with altered physicochemical and toxicological profiles compared to the parent compound.
Predicted Primary Metabolic Pathways
Based on established metabolic processes for similar compounds, the primary transformations of this compound are predicted to be:
O-Demethylation: The methoxy (-OCH₃) group on the phenyl ring is a common site for metabolic attack, leading to its conversion into a hydroxyl (-OH) group. This reaction yields a phenolic metabolite, 4-(3-hydroxyphenyl)-3-hexanone.
Ketone Reduction: The carbonyl group (C=O) of the hexanone structure can be enzymatically reduced to a secondary alcohol, forming 4-(3-methoxyphenyl)-3-hexanol. inchem.org
Combined Reactions: It is also highly probable that metabolites will be formed through a combination of these pathways, resulting in compounds such as 4-(3-hydroxyphenyl)-3-hexanol.
The table below outlines these potential primary metabolites and the pathways leading to their formation.
Table 1: Potential Primary Metabolites of this compound
| Metabolite Name | Formation Pathway | Key Structural Feature |
|---|---|---|
| 4-(3-Hydroxyphenyl)-3-hexanone | O-Demethylation | Phenolic hydroxyl group |
| 4-(3-Methoxyphenyl)-3-hexanol | Ketone Reduction | Secondary alcohol group |
Potential for Persistence and Hazard
The formation of phenolic and chlorinated derivatives represents the most significant concern regarding the environmental fate of this compound.
Phenolic Metabolites: The O-demethylation pathway leads to the formation of 4-(3-hydroxyphenyl)-3-hexanone. Phenolic compounds are recognized as a class of environmental pollutants due to their potential toxicity to aquatic organisms and their persistence. ros.edu.plamazonaws.com Long-term exposure to certain phenolic derivatives has been associated with various adverse health effects. amazonaws.com The introduction of a hydroxyl group can increase water solubility but also reactivity.
Chlorinated Derivatives: In environments containing chlorine, such as water bodies treated with chlorine disinfectants, phenolic compounds can undergo chlorination. nih.govnih.gov The resulting chlorinated methoxyphenols or chlorophenols are often more persistent and exhibit higher toxicity than their non-chlorinated precursors. ros.edu.plnih.gov These compounds are recalcitrant to degradation and have a greater potential for bioaccumulation, posing a more significant risk to ecosystems. ros.edu.plnih.gov
Photodegradation: Methoxy-substituted aromatic compounds can undergo photodegradation in the presence of light. This process can involve the cleavage of the methoxy group, leading to the formation of methanol (B129727) and the corresponding phenolic derivatives. nih.govresearchgate.net While this contributes to the breakdown of the parent compound, it also represents a pathway for the generation of potentially more hazardous phenolic intermediates.
The following table summarizes the potential hazards associated with the classes of metabolites predicted to form from this compound.
Table 2: Potential Hazards of Metabolite Classes
| Metabolite Class | Potential Hazard | Relevant Research Findings |
|---|---|---|
| Phenolic Metabolites | Ecotoxicity, persistence. | Phenolic compounds are considered priority pollutants due to their harmful effects on organisms even at low concentrations. amazonaws.com |
| Chlorinated Derivatives | High toxicity, environmental persistence, potential for bioaccumulation. | Chlorinated phenols are widely spread environmental toxicants with known mutagenic and carcinogenic potential. ros.edu.plnih.gov |
Q & A
Q. What are the recommended synthesis routes for 4-(3-Methoxyphenyl)-3-Hexanone in academic research?
- Methodological Answer : Common synthesis approaches include multi-step organic reactions such as Friedel-Crafts acylation or ketone formation via Grignard reagents. For example, the compound can be synthesized by reacting 3-methoxyphenylmagnesium bromide with a suitable hexanone precursor under anhydrous conditions. Post-reaction purification via column chromatography (using silica gel and ethyl acetate/hexane eluent) is critical to isolate the target compound .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Based on GHS classifications, this compound may pose acute toxicity via oral, dermal, or inhalation exposure. Required precautions include:
- Use of respiratory protection (e.g., NIOSH-approved masks) and gloves (nitrile or neoprene).
- Conducting reactions in a fume hood to ensure adequate ventilation.
- Immediate decontamination of spills with inert absorbents and disposal via certified hazardous waste channels .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the methoxyphenyl and hexanone moieties (e.g., aromatic protons at δ 6.7–7.2 ppm, carbonyl carbon at ~210 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides precise molecular weight confirmation (e.g., [M+H] at m/z calculated for CHO).
- IR Spectroscopy : Key peaks include C=O stretch (~1700 cm) and methoxy C-O stretch (~1250 cm) .
Advanced Research Questions
Q. How does the electronic nature of the 3-methoxyphenyl group influence the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : The electron-donating methoxy group activates the aromatic ring toward electrophilic attack. Researchers should employ Hammett substituent constants (σ) to predict regioselectivity. For example, nitration or halogenation reactions will preferentially occur at the para position relative to the methoxy group. Kinetic studies under controlled temperature (-10°C to 25°C) and solvent polarity (e.g., dichloromethane vs. DMSO) can further elucidate substituent effects .
Q. What experimental designs are optimal for studying the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at 25°C and 40°C. Acidic conditions may hydrolyze the ketone, while alkaline conditions could induce ring demethylation.
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds. Store samples in amber vials under nitrogen to prevent oxidation .
Q. How can computational modeling predict the interaction of this compound with biological targets such as cytochrome P450 enzymes?
- Methodological Answer : Employ density functional theory (DFT) to calculate electron distribution and identify reactive sites. Molecular docking simulations (e.g., AutoDock Vina) can model binding affinities to enzyme active sites. Validate predictions with in vitro assays using liver microsomes and LC-MS/MS to detect metabolite formation .
Q. What analytical strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Comparative Dose-Response Studies : Test derivatives across a concentration gradient (e.g., 1 nM–100 µM) to identify non-linear effects.
- Structural-Activity Relationship (SAR) Analysis : Correlate substituent variations (e.g., nitro vs. hydroxyl groups) with activity using multivariate regression.
- Meta-Analysis : Cross-reference data from multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish assay-specific artifacts .
Q. What environmental impact assessment methods are suitable for studying this compound in indoor air chemistry?
- Methodological Answer : Use microspectroscopic imaging (e.g., ToF-SIMS) to analyze surface adsorption on indoor materials (e.g., paint, polymers). Pair with gas chromatography-mass spectrometry (GC-MS) to quantify airborne concentrations. Simulate oxidative degradation pathways using ozone or hydroxyl radicals in environmental chambers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
